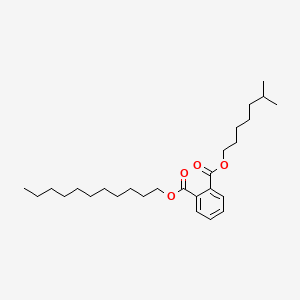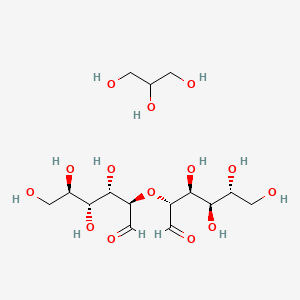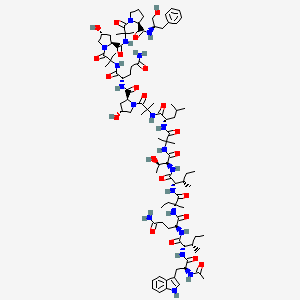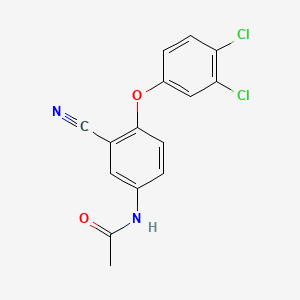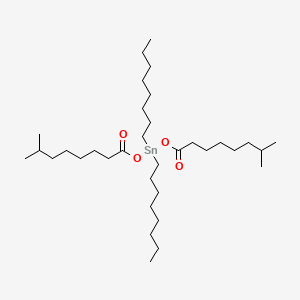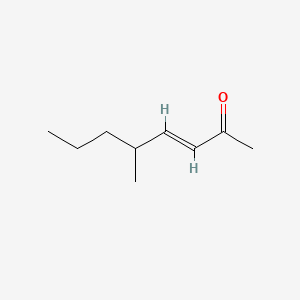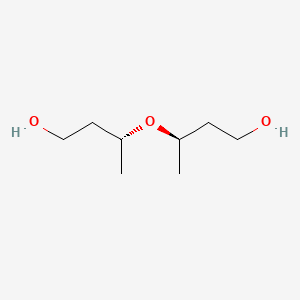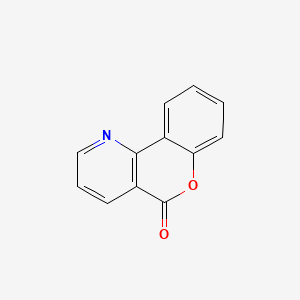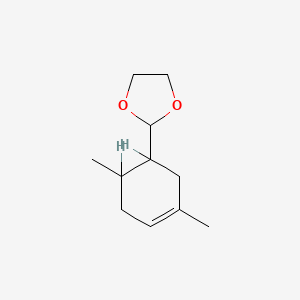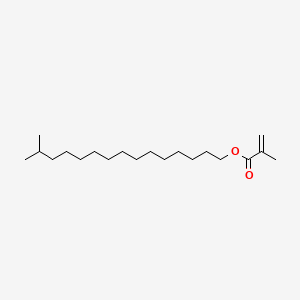
Isohexadecyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isohexadecyl methacrylate is an organic compound with the molecular formula C20H38O2 and a molecular weight of 310.50 g/mol. It is a methacrylate ester, specifically the ester of methacrylic acid and isohexadecyl alcohol. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Isohexadecyl methacrylate can be synthesized through the esterification of methacrylic acid with isohexadecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction . The reaction can be represented as follows:
Methacrylic Acid+Isohexadecyl Alcohol→Isohexadecyl Methacrylate+Water
Industrial Production Methods
Industrial production of methacrylate esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with isohexadecyl alcohol to produce this compound .
化学反应分析
Types of Reactions
Isohexadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethacrylate, a type of plastic.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and isohexadecyl alcohol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Esterification: Catalyzed by sulfuric acid under reflux conditions.
Hydrolysis: Carried out in the presence of strong acids or bases.
Major Products Formed
Polymerization: Polymethacrylate.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and isohexadecyl alcohol.
科学研究应用
Isohexadecyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymethacrylate polymers.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability.
作用机制
The primary mechanism of action for isohexadecyl methacrylate involves its polymerization to form polymethacrylate. The polymerization process is initiated by free radicals, which react with the double bond in the methacrylate group, leading to the formation of long polymer chains . The resulting polymethacrylate exhibits unique properties such as high transparency, chemical resistance, and mechanical strength .
相似化合物的比较
Similar Compounds
Methyl methacrylate: A widely used methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable chemical behavior.
Butyl methacrylate: Known for its flexibility and impact resistance.
Uniqueness
Isohexadecyl methacrylate is unique due to its long isohexadecyl chain, which imparts distinct hydrophobic properties and enhances the chemical resistance of the resulting polymers. This makes it particularly suitable for applications requiring durable and water-resistant materials .
属性
CAS 编号 |
94247-09-3 |
|---|---|
分子式 |
C20H38O2 |
分子量 |
310.5 g/mol |
IUPAC 名称 |
14-methylpentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22-20(21)19(3)4/h18H,3,5-17H2,1-2,4H3 |
InChI 键 |
QXGPXZCIAWJCJU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


